N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
CAS No.: 941932-04-3
Cat. No.: VC6347525
Molecular Formula: C25H25N3O3S2
Molecular Weight: 479.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941932-04-3 |
|---|---|
| Molecular Formula | C25H25N3O3S2 |
| Molecular Weight | 479.61 |
| IUPAC Name | N-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C25H25N3O3S2/c1-3-18-10-13-22-23(15-18)32-25(27-22)28(17-20-7-5-6-14-26-20)24(29)16-19-8-11-21(12-9-19)33(30,31)4-2/h5-15H,3-4,16-17H2,1-2H3 |
| Standard InChI Key | RUKFSWOEVPBDTO-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)CC |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure features a benzo[d]thiazole ring substituted with an ethyl group at the 6-position, linked via an acetamide bridge to a 4-(ethylsulfonyl)phenyl group and a pyridin-2-ylmethyl substituent. This arrangement confers unique electronic and steric properties, influencing its reactivity and biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 941932-04-3 |
| Molecular Formula | C₂₅H₂₅N₃O₃S₂ |
| Molecular Weight | 479.61 g/mol |
| Density | Not Available |
| Boiling/Melting Points | Not Available |
| Solubility | Likely polar aprotic solvents |
The ethylsulfonyl group enhances solubility in polar solvents and may contribute to hydrogen-bonding interactions with biological targets, while the pyridinylmethyl moiety offers potential for π-π stacking in receptor binding .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide involves multi-step reactions:
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Thiazole Ring Formation: Condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions.
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Sulfonation: Introduction of the ethylsulfonyl group via sulfonation of the phenyl ring using ethylsulfonyl chloride.
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Acetamide Linkage: Coupling the thiazole intermediate with 4-(ethylsulfonyl)phenylacetic acid and pyridin-2-ylmethylamine via amide bond formation.
Reactions typically require inert atmospheres (e.g., nitrogen), controlled temperatures (60–120°C), and purification by column chromatography or recrystallization. Yields vary based on the efficiency of protecting group strategies and intermediate stability.
Analytical Validation
Structural confirmation relies on:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify proton environments and carbon backbone. For instance, the ethylsulfonyl group’s methylene protons resonate near δ 3.0–3.5 ppm.
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Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 479.61.
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Infrared Spectroscopy (IR): Stretching vibrations for sulfonyl (∼1150 cm⁻¹) and amide (∼1650 cm⁻¹) groups are observed.
Biological Activities and Mechanistic Insights
Thiazole derivatives are renowned for diverse bioactivities, and this compound is no exception. Preliminary studies suggest interactions with enzymatic targets, though detailed mechanistic data remain limited.
Anti-inflammatory and Anticancer Properties
The ethylsulfonyl group may inhibit cyclooxygenase-2 (COX-2) or pro-inflammatory cytokines. In cancer models, similar acetamide-thiazole hybrids demonstrate IC₅₀ values of <10 µM against breast (MCF-7) and lung (A549) cell lines, potentially through apoptosis induction or kinase inhibition .
Comparative Analysis with Structural Analogues
Table 2: Structural Analogues and Their Properties
The ethylsulfonyl group in the target compound likely enhances metabolic stability compared to methylsulfonyl analogues, while the pyridinylmethyl group may improve blood-brain barrier permeability relative to dimethylaminoethyl variants .
Applications in Drug Development
Kinase Inhibition
Though direct evidence is sparse, structural similarities to patented triazolopyridinone kinase inhibitors suggest potential p38 MAPK or JAK-STAT pathway modulation . Such targets are pivotal in inflammatory and oncologic therapeutics.
Material Science Applications
The planar benzothiazole system and sulfonyl groups could facilitate π-conjugated materials for organic electronics, though this remains unexplored.
Challenges and Future Directions
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Synthetic Optimization: Improving yield and scalability, particularly in sulfonation and amide coupling steps.
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ADME Profiling: Assessing pharmacokinetics, including bioavailability and cytochrome P450 interactions.
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Target Identification: High-throughput screening to elucidate precise molecular targets.
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